Glimepiride: A Comprehensive Physicochemical Profile for Research and Development
Glimepiride: A Comprehensive Physicochemical Profile for Research and Development
Introduction: Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and formulation characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of Glimepiride, complete with experimental protocols and pathway visualizations, to support researchers, scientists, and drug development professionals. As a Biopharmaceutics Classification System (BCS) Class II drug, Glimepiride is characterized by low solubility and high permeability, making the study of its solid-state properties particularly crucial for optimizing bioavailability.[2][3]
Core Physicochemical Properties
The fundamental physicochemical characteristics of Glimepiride are summarized below. These values are critical for initial compound assessment and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄N₄O₅S | [4][5] |
| Molecular Weight | 490.62 g/mol | [5][6] |
| Appearance | White to yellowish-white crystalline powder | [7] |
| pKa | 5.10 ± 0.10 (Predicted) | [8] |
| LogP (XLogP3) | 3.9 | [9] |
Solubility Profile
Glimepiride is practically insoluble in aqueous media, a key factor influencing its dissolution rate and subsequent absorption.[3][10] Its solubility is significantly higher in organic solvents. For enhanced solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the chosen buffer.[4]
| Solvent | Solubility | Reference |
| Water | 0.0038 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Ethanol | Slightly soluble | [10] |
| Methanol | Slightly soluble | [10] |
Melting Point and Crystal Polymorphism
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of Glimepiride. Different polymorphs can exhibit distinct melting points, solubilities, and dissolution rates, which can impact the drug's in vivo performance.[11] At least three polymorphs have been identified in the literature. Form II generally exhibits higher solubility compared to the more stable Form I.[12][13]
| Polymorph | Melting Point (°C) | Key Characteristics | Reference |
| Form I | ~207 °C (also reported as 216 °C) | The thermodynamically stable form. | [1][6][14] |
| Form II | ~213 °C | Prepared by recrystallization from ethanol/water; transforms to Form I above 140°C. Possesses higher solubility than Form I. | [12][13][14] |
| Form III | ~276.2 °C | A novel, more thermodynamically stable form with a unique X-ray diffraction pattern. | [14] |
Mechanism of Action: Signaling Pathway
Glimepiride exerts its glucose-lowering effect primarily by stimulating the release of insulin (B600854) from pancreatic β-cells.[6][15] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel on the cell membrane.
The process begins with Glimepiride binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[16][17] This binding event closes the channel, inhibiting potassium efflux and leading to the depolarization of the β-cell membrane.[1][16] The change in membrane potential activates voltage-dependent calcium channels, causing an influx of extracellular calcium ions.[15] The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[1][16] Additionally, Glimepiride is thought to have extra-pancreatic effects, such as improving peripheral tissue sensitivity to insulin.[15][16]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standard experimental protocols for key parameters of Glimepiride.
Protocol: Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.[18][19]
-
Sample Preparation: Ensure the Glimepiride sample is completely dry and finely powdered.
-
Capillary Loading: Gently press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[20][21]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Measurement:
-
For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.
-
For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.[20]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be expressed as this range.[19][21]
Protocol: Solubility Determination (Equilibrium Shake-Flask Method)
This protocol determines the saturation solubility of Glimepiride in a specific solvent.
-
Preparation: Add an excess amount of Glimepiride powder to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of Glimepiride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Protocol: pKa Determination (Potentiometric Titration)
This method measures the acid dissociation constant by monitoring pH changes during titration.[22][23]
-
Solution Preparation: Accurately weigh and dissolve a known amount of Glimepiride in a suitable solvent mixture (e.g., methanol-water) to create a solution of known concentration (e.g., 1 mM).[22]
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]
-
Titration Setup: Place the Glimepiride solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration:
-
Make the solution acidic by adding a standard acid (e.g., 0.1 M HCl) to approximately pH 2.
-
Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.[22]
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or from the pH at the half-equivalence point.
Protocol: LogP Determination (Shake-Flask Method)
The "gold standard" for measuring lipophilicity, this method determines the partition coefficient between n-octanol and water.[24][25]
-
Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures both phases are mutually saturated.
-
Sample Preparation: Prepare a stock solution of Glimepiride in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the Glimepiride stock solution to a known volume of pre-saturated water in a flask. The total amount of compound should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample each phase and determine the concentration of Glimepiride in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC).[26]
-
Calculation: Calculate the partition coefficient (P) as P = [Concentration in n-octanol] / [Concentration in water]. The final value is expressed as LogP = log₁₀(P).[25]
Protocol: Characterization of Crystal Polymorphs (PXRD)
Powder X-ray Diffraction (PXRD) is a primary technique for identifying and distinguishing between different crystalline forms.[27]
-
Sample Preparation: Gently grind the Glimepiride sample to a fine, uniform powder.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.
-
Instrument Setup: Place the sample holder in the PXRD instrument. Set the appropriate parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).
-
Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles (2θ).
-
Data Analysis: The output is a diffractogram, which is a plot of intensity versus 2θ. Each crystalline form of Glimepiride will produce a unique diffraction pattern with characteristic peaks at specific 2θ angles. Compare the obtained pattern with reference patterns for known polymorphs to identify the form.[14][27]
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